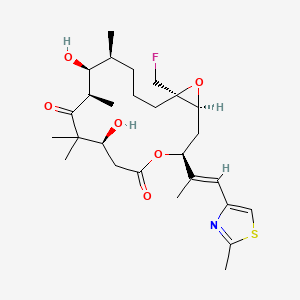

26-Fluoroepothilone B

Description

Overview of Microtubule-Targeting Agents in Preclinical Oncology Research

Microtubule-targeting agents (MTAs) represent a cornerstone of cancer chemotherapy and are a major focus of preclinical oncology research. nih.gov Microtubules are dynamic protein polymers essential for numerous cellular processes, including maintaining cell structure, intracellular transport, and, most critically for cancer therapy, the formation of the mitotic spindle during cell division. amegroups.orgwiley.com By disrupting the finely tuned dynamics of microtubule polymerization and depolymerization, MTAs can halt the cell cycle, typically at the G2/M phase, and induce programmed cell death (apoptosis). amegroups.orgtandfonline.com

These agents are broadly classified into two main categories based on their mechanism of action: microtubule-stabilizing agents and microtubule-destabilizing agents. wiley.com

Microtubule-Stabilizing Agents (MSAs): This group, which includes the well-known taxanes (e.g., paclitaxel), enhances microtubule polymerization and prevents their disassembly. nih.gov This leads to the formation of abnormal, hyperstable microtubule bundles, mitotic arrest, and subsequent cell death. researchgate.net

Microtubule-Destabilizing Agents (MDAs): This category, exemplified by the vinca (B1221190) alkaloids, binds to tubulin subunits and inhibits their polymerization into microtubules, leading to the disassembly of the mitotic spindle. amegroups.org

The success of early MTAs has spurred the search for new compounds with improved properties, such as enhanced tumor specificity, greater potency, and the ability to overcome common mechanisms of drug resistance. nih.govnih.gov Preclinical research continues to explore novel MTAs derived from natural sources or created through chemical synthesis to address the limitations of existing therapies. nih.govnih.gov

Discovery and Significance of Epothilones as a Class of Microtubule Inhibitors

The epothilones were first identified in the 1980s as natural products produced by the soil-dwelling myxobacterium Sorangium cellulosum. nih.govnih.gov Initially investigated for their antifungal properties, they were later found to possess powerful cytotoxic activity against various cancer cell lines. nih.gov The primary natural compounds, epothilone (B1246373) A and epothilone B, are 16-membered macrolide structures. nih.gov

Subsequent research revealed that epothilones share a mechanism of action with paclitaxel (B517696), acting as microtubule-stabilizing agents. researchgate.netnih.gov They bind to the β-tubulin subunit of microtubules, inducing tubulin polymerization and stabilizing the resulting polymer, which arrests the cell cycle and triggers apoptosis. tandfonline.comnih.gov

The significance of the epothilone class lies in its ability to overcome key mechanisms of resistance that limit the effectiveness of taxanes. nih.govnih.gov Many cancer cells develop resistance to taxanes through the overexpression of P-glycoprotein (Pgp), a drug efflux pump that expels the drug from the cell. nih.gov Epothilones have been shown to be poor substrates for Pgp, allowing them to remain active in Pgp-overexpressing, multidrug-resistant (MDR) tumors. nih.govresearchgate.netresearchgate.net Furthermore, they retain activity in cancer cells with specific β-tubulin mutations that confer resistance to taxanes. nih.govnih.gov These properties have established the epothilones as highly valuable lead structures for the development of new anticancer drugs. researchgate.netresearchgate.net

Rationale for the Development of Fluorinated Epothilone B Analogues in Preclinical Settings

While natural epothilones, particularly epothilone B, demonstrated potent antitumor activity, their therapeutic potential prompted extensive efforts to synthesize analogues with improved pharmacological profiles. nih.govnih.gov The chemical structure of epothilones is more amenable to modification than that of paclitaxel, facilitating the creation of a wide range of derivatives. tandfonline.com The goal of these synthetic efforts is to enhance potency, increase metabolic stability, improve water solubility, and broaden the therapeutic window. nih.govsci-hub.se

This led to the synthesis of 26-Fluoroepothilone B, a notable analogue where a fluorine atom replaces a hydrogen atom on the C26 methyl group of the thiazole (B1198619) side chain. nih.govlookchem.com Preclinical studies demonstrated that this compound possesses superior bioactivity compared to its parent compound. nih.govresearchgate.net For instance, it has shown high efficacy at well-tolerated dose levels in human tumor xenograft models, emerging as a promising drug candidate in preclinical evaluations. lookchem.comnih.govjle.com The development of this compound exemplifies the successful application of targeted chemical modification to optimize a potent natural product for oncological applications.

Preclinical Research Findings on this compound

Preclinical evaluations have demonstrated the potent antiproliferative activity of this compound. Its cytotoxicity has been assessed against various human cancer cell lines, including those resistant to other chemotherapeutic agents. The data below compares the activity of a labeled analog of this compound with its corresponding epothilone D analog.

Table 1: In Vitro Antiproliferative Activity of Labeled Fluoroepothilone Analogs Data shows the concentration required to inhibit cell growth by 50% (IC₅₀).

| Compound | A2780 Ovarian Cancer (IC₅₀ nM) | PC-3 Prostate Cancer (IC₅₀ nM) |

|---|---|---|

| Labeled 26-Fluoroepothilone D analog (11) | 2.0 | 0.8 |

| Labeled this compound analog (14) | 1.1 | 0.4 |

Data sourced from a study on isotopically labeled epothilones, which notes that this compound and D have similar tubulin polymerization activity to their parent compounds. nih.gov

In addition to its potent in vitro activity, this compound has demonstrated significant antitumor efficacy in in vivo preclinical models. Research using human prostate cancer xenografts in mice found that this compound had superior activity when compared with paclitaxel. nih.govjle.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H40FNO6S |

|---|---|

Molecular Weight |

525.7 g/mol |

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-16-(fluoromethyl)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |

InChI |

InChI=1S/C27H40FNO6S/c1-15-8-7-9-27(14-28)22(35-27)11-20(16(2)10-19-13-36-18(4)29-19)34-23(31)12-21(30)26(5,6)25(33)17(3)24(15)32/h10,13,15,17,20-22,24,30,32H,7-9,11-12,14H2,1-6H3/b16-10+/t15-,17+,20-,21-,22-,24-,27-/m0/s1 |

InChI Key |

HRNVVEIJGCCCNC-VMPXBVPOSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)CF |

Canonical SMILES |

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)CF |

Synonyms |

26-fluoroepothilone B |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Modifications of 26 Fluoroepothilone B

Total Synthesis Methodologies for 26-Fluoroepothilone B

The total synthesis of this compound has been approached through various strategies, each addressing the inherent complexities of the molecule, such as the stereoselective construction of multiple chiral centers, the formation of the macrocyclic lactone, and the introduction of the fluorine atom.

Challenges Associated with Stereoselective Fluorine Introduction

Late-Stage Fluorination : The original synthesis reported by the Nicolaou group involved the epoxidation of an advanced allylic alcohol intermediate, followed by fluorination in the final steps of the synthesis. thieme-connect.com This approach utilized diethylaminosulfur trifluoride (DAST) to replace a hydroxyl group with fluorine. thieme-connect.comdrugfuture.com While successful, late-stage fluorination can be problematic, especially for large-scale synthesis, as the harsh conditions required may not be compatible with the complex, fully elaborated molecular structure, potentially leading to moderate yields and purification challenges. thieme-connect.com

Early-Stage Fluorination : An alternative and improved strategy involves the introduction of the fluorine substituent at an early stage of the synthesis. thieme-connect.com This approach focuses on creating a fluorinated building block that is then carried through the subsequent reaction sequence. By incorporating the synthetically demanding fluoromethyl epoxide function early on, the harsh fluorination conditions are avoided on the sensitive, advanced macrocyclic precursor. thieme-connect.com This strategy proved to be highly efficient, allowing for the construction of all stereocenters through highly diastereoselective transformations. thieme-connect.com

Strategies for Epoxide Functionalization and Stability Enhancement

The C12-C13 epoxide ring is a crucial pharmacophore of the epothilone (B1246373) class. Its synthesis and stability are key considerations in the total synthesis of this compound.

Epoxidation Methods : The formation of the epoxide is typically achieved through the oxidation of the corresponding C12-C13 olefin. The Katsuki–Sharpless asymmetric epoxidation is a common method employed for this transformation on an advanced allylic alcohol intermediate. thieme-connect.com

Fluorine-Induced Stability : A notable and advantageous consequence of introducing the C26-fluoro substituent is the remarkable increase in the stability of the C12-C13 epoxide. thieme-connect.com This enhanced stability allows the epoxide to tolerate a wide range of reaction conditions required for the later stages of the synthesis, including fragment coupling and the final macrolactonization and deprotection steps. thieme-connect.com This chemical robustness is a significant benefit of the early-stage fluorination strategy, streamlining the "end game" transformations of the synthesis. thieme-connect.com

Fragment Coupling Approaches in this compound Synthesis

Convergent strategies, where different complex fragments of the molecule are synthesized separately and then joined, are central to the synthesis of epothilones.

Aldol (B89426) Condensation : A key fragment coupling step involves an aldol reaction to connect the "northern" and "southern" hemispheres of the molecule. For instance, the lithium enolate of a ketone fragment can be reacted with an aldehyde fragment at low temperatures to form the C8-C9 bond, yielding the aldol product as a single diastereomer. thieme-connect.com

Macrolactonization : The final ring-closing step to form the 16-membered macrocycle is typically achieved via macrolactonization of a seco-acid precursor. The Yamaguchi macrolactonization, which uses 2,4,6-trichlorobenzoyl chloride, triethylamine, and DMAP, is a frequently employed method for this crucial transformation. drugfuture.com

Olefin Metathesis : Ring-closing metathesis (RCM) represents another powerful strategy for macrocyclization in the synthesis of epothilone analogues. dtic.milrsc.org However, studies on related 26-trifluoro analogues have shown that the presence of electron-withdrawing groups like trifluoromethyl can negatively impact the RCM reaction, necessitating careful substrate design, such as adding a carbon spacer to mitigate these electronic effects. dtic.mil

Semisynthetic and Diversification Strategies for this compound Analogues

To further explore the structure-activity relationships (SAR) and improve the therapeutic profile of fluorinated epothilones, various semisynthetic and diversification strategies have been pursued. These efforts focus on modifying the macrocyclic core and bioisosterically replacing the epoxide moiety.

Macrocyclic Ring Modifications (Lactone, Lactam, Carbocyclic Systems)

Alterations to the macrocyclic backbone can significantly impact the conformation and properties of the molecule.

| Modification | Description | Example | Reference |

| Lactam Analogues | The endocyclic ester (lactone) is replaced with an amide (lactam). This modification introduces a hydrogen bond donor and can alter the molecule's conformational rigidity and polarity. | N-substituted ixabepilone (B1684101) analogues have been synthesized where the macrolactam NH moiety is further functionalized. | nih.gov |

| Carbocyclic Systems | The lactone is replaced entirely to create an all-carbon macrocycle. This removes the hydrolytically susceptible ester group, potentially improving metabolic stability. | The design of epothilone B analogues with carbocyclic macrocycles has been reported as part of efforts to create novel anticancer agents. | nih.gov |

| Ring-Expanded Systems | Synthesis of analogues with larger macrocyclic rings (e.g., 17-membered) has been explored to probe the optimal ring size for biological activity. | A ring-expanded 27-trifluoro- researchgate.netepothilone B analogue was successfully synthesized via RCM. | dtic.mil |

Epoxide and Aziridine (B145994) Bioisosteric Replacements

The C12-C13 epoxide is a key interaction site but can also be a site of metabolic instability. Replacing it with bioisosteres is a common medicinal chemistry strategy.

Aziridine Replacements : The substitution of the epoxide oxygen with a nitrogen atom to form an aziridine is a well-established bioisosteric replacement. nih.gov This change can modulate the electronic properties and hydrogen bonding capacity of this region of the molecule. Biological evaluation of epothilone B analogues where the epoxide was replaced with a substituted aziridine moiety revealed exceptionally potent compounds, demonstrating the potency-enhancing effects of this modification. nih.gov

Cyclopropane (B1198618) Replacements : The epoxide can also be replaced with a cyclopropane ring. Specifically, 1,1-difluorocyclopropyl moieties have been incorporated into epothilone B analogues to mimic the steric and electronic nature of the epoxide while potentially offering greater stability. nih.gov

Side-Chain Structural Permutations and Fluorine Residues at Other Positions

The strategic incorporation of fluorine into the epothilone B scaffold, particularly at the C26 position of the thiazole (B1198619) side chain, has been a key area of investigation aimed at enhancing the molecule's therapeutic profile. Building on the promising activity of this compound, further research has explored various structural modifications to the side chain, as well as the introduction of fluorine at other positions to probe structure-activity relationships (SAR).

Side-Chain Heterocycle Modifications

The thiazole ring is a crucial component of the epothilone pharmacophore, engaging in important interactions within the tubulin binding pocket. ucsd.edu However, extensive research has demonstrated that this moiety can be replaced with other heterocyclic systems, leading to analogs with potent bioactivity. cornellpharmacology.orgnih.govcsic.es

One significant area of exploration has been the replacement of the thiazole with a pyridine (B92270) ring. cornellpharmacology.org The position of the nitrogen atom within the pyridine ring is critical for maintaining high potency, with analogs featuring the nitrogen adjacent to the linker connecting the heterocycle to the macrocycle generally exhibiting activity comparable to epothilone B. cornellpharmacology.org This suggests that the fundamental electronic and steric properties of the heterocyclic side chain can be varied to a degree without compromising the molecule's ability to stabilize microtubules.

Further diversifying the side-chain architecture, researchers have synthesized epothilone B analogs bearing novel amino-functionalized heterocyclic side chains. nih.gov These modifications are of particular interest as they provide a handle for potential conjugation to drug delivery systems, such as antibodies, to create targeted cancer therapies. nih.gov The synthesis of these analogs was efficiently achieved through Stille coupling of a vinyl iodide precursor of the epothilone macrocycle with various heterocyclic stannanes. nih.gov

Substitutions on the Side-Chain Heterocycle

In addition to altering the core heterocyclic structure, modifications to the substituents on the side chain have yielded important SAR insights. A notable example is the replacement of the methyl group on the thiazole or pyridine ring with a methylsulfanyl group, which has been shown to enhance potency in some instances. cornellpharmacology.orgcsic.es

The introduction of fluorine-containing substituents on the side-chain heterocycle has also been investigated. For instance, an epothilone B analog featuring a trifluoromethyl group at the C5 position of a pyridine side chain was synthesized. cornellpharmacology.org However, this modification led to a tenfold decrease in activity compared to the methylsulfanyl-substituted pyridine analog, highlighting the sensitivity of the tubulin binding pocket to the electronic and steric nature of substituents at this position. cornellpharmacology.org

Fluorine Residues at Other Positions

While this compound demonstrates the benefits of fluorination on the side chain, the introduction of fluorine at other positions of the epothilone molecule has also been a subject of study. The rationale behind incorporating fluorine is multifaceted; it can alter the molecule's conformation, metabolic stability, and binding affinity through favorable electronic interactions. The successful synthesis of 26,26,26-trifluoroepothilone B analogs further underscores the interest in polyfluorination to modulate the compound's properties. dtic.mil

The biological evaluation of these structurally diverse analogs has been crucial in elucidating the fine details of the epothilone pharmacophore. Cytotoxicity assays against various cancer cell lines and in vitro tubulin polymerization assays are standard methods to quantify the potency of these novel compounds. nih.govcsic.es The data generated from these studies allows for a comparative analysis of the different side-chain permutations and the impact of fluorination at various sites.

The following table summarizes the in vitro cytotoxic activity of selected epothilone B analogs with modified side chains against the 1A9 human ovarian carcinoma cell line.

| Compound | Side-Chain Moiety | R Group | IC₅₀ (nM) cornellpharmacology.org |

| Epothilone B | 2-Methyl-4-thiazolyl | - | 1.5 |

| Analog 1 | 5-Bromo-2-pyridyl | - | 1.2 |

| Analog 2 | 5-Chloro-2-pyridyl | - | 1.9 |

| Analog 3 | 5-Methylsulfanyl-2-pyridyl | - | 0.4 |

| Analog 4 | 6-Methylsulfanyl-2-pyridyl | - | 3.3 |

| Analog 5 | 5-Trifluoromethyl-2-pyridyl | - | 4.0 |

| Analog 6 | 4-Methylsulfanyl-2-pyrimidinyl | - | 10.0 |

Molecular and Cellular Mechanisms of Action of 26 Fluoroepothilone B

Interaction with Tubulin and Microtubule Dynamics

The epothilones represent a significant class of microtubule-stabilizing agents, sharing a similar mechanism of action with taxanes like paclitaxel (B517696). nih.gov They exert their potent cytotoxic effects by promoting the polymerization of tubulin into microtubules and stabilizing the resulting polymers. nih.gov 26-Fluoroepothilone B, a synthetic analog of epothilone (B1246373) B, has demonstrated notable biological activity, including potent antitumor effects. nih.govresearchgate.net

This compound actively promotes the assembly of tubulin into microtubules and enhances their stability. nih.govfrontiersin.org This activity is comparable to its parent compound, epothilone B. nih.gov Microtubule-stabilizing agents (MSAs) like this compound work by shifting the equilibrium of tubulin dynamics towards polymerization, even under conditions that would normally favor depolymerization, such as low temperatures or the presence of calcium. csic.es This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis. csic.esguptalab.science The enhanced stability of the microtubule polymer ultimately leads to cell cycle arrest and apoptosis. nih.gov

It is understood that this compound binds to β-tubulin, the same subunit targeted by paclitaxel. nih.govguptalab.science The binding site is located within the "taxane pocket" on the β-tubulin subunit. nih.gov Although structurally distinct from taxanes, epothilones competitively inhibit the binding of paclitaxel, indicating a shared or overlapping binding site. guptalab.science The interaction involves specific amino acid residues within β-tubulin. For epothilones in general, key regions implicated in binding include residues in the 217-231 and 270-282 regions of β-tubulin. guptalab.science While the precise three-dimensional conformation of this compound when bound to tubulin is a subject of ongoing research, it is presumed to be very similar to that of epothilone B. nih.govresearchgate.net

This compound exhibits a tubulin polymerization activity level that is similar to its parent compound, epothilone B. nih.gov In a broader context, epothilones, in general, are known to be more effective at enhancing tubulin assembly into microtubules and stabilizing the polymer compared to paclitaxel. nih.gov They also possess advantages such as better water solubility and are less susceptible to drug resistance mechanisms involving P-glycoprotein overexpression. nih.govfrontiersin.org While both epothilones and taxanes stabilize microtubules, the nuanced differences in their interactions with the tubulin polymer can lead to variations in their biological activities. guptalab.science

Cellular Responses and Biological Effects

The interference of this compound with microtubule dynamics triggers a cascade of cellular events, culminating in cytotoxicity, particularly in rapidly dividing cancer cells.

By stabilizing microtubules, this compound disrupts the normal function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. nih.govcsic.es This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle. rndsystems.comresearchgate.net If the mitotic arrest is sustained, it can trigger programmed cell death, or apoptosis. researchgate.netnih.gov This process is a common mechanism of action for microtubule-targeting agents. mdpi.com In various cancer cell lines, this compound has shown potent antiproliferative activity, with IC50 values in the low nanomolar range. nih.gov For instance, against a panel of prostate cancer cell lines (PC3, LNCaP, MDAPCa 2a, and MDA PCa 2b), it demonstrated IC50 values between 0.5 and 4.0 nM. nih.gov

Table 1: In Vitro Antiproliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| PC3 | 0.5 - 4.0 nih.gov |

| LNCaP | 0.5 - 4.0 nih.gov |

| MDAPCa 2a | 0.5 - 4.0 nih.gov |

This table is interactive. You can sort and filter the data.

Beyond its direct effects on mitosis, microtubule-stabilizing agents like this compound can also interfere with androgen receptor (AR) signaling, a key driver in the progression of prostate cancer. researchgate.netnih.gov This interference provides an additional mechanism of action, particularly relevant in the context of castration-resistant prostate cancer (CRPC), where the AR signaling pathway often remains active despite low androgen levels. frontiersin.orgnih.govplos.org Microtubule-stabilizing agents have been shown to impede the nuclear translocation of the androgen-androgen receptor complex. nih.gov This dual mechanism of inducing mitotic arrest and disrupting AR signaling makes compounds like this compound promising agents for prostate cancer therapy. nih.govresearchgate.net In preclinical studies using xenograft models of human prostate cancer, this compound demonstrated superior antitumor efficacy compared to paclitaxel at equivalent doses. nih.gov

Mechanisms of Overcoming Drug Resistance in Cellular Models

A significant challenge in cancer chemotherapy is the development of drug resistance, where cancer cells evolve mechanisms to survive the effects of cytotoxic agents. Key mechanisms include the overexpression of drug efflux pumps and mutations in the drug's molecular target. Research into this compound has demonstrated its potential to circumvent these common resistance pathways, particularly those that limit the efficacy of other microtubule-stabilizing agents like the taxanes.

Efficacy Against P-glycoprotein Overexpressing Cell Lines

One of the most prevalent mechanisms of multidrug resistance (MDR) in cancer cells is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp). nih.govnih.gov Pgp functions as a broad-spectrum efflux pump, actively removing a wide variety of chemotherapeutic drugs from the cell, thereby preventing them from reaching their intracellular targets and exerting their cytotoxic effects. nih.govnih.gov Many conventional anticancer agents, including paclitaxel and docetaxel, are well-known substrates for Pgp, and their efficacy is often severely compromised in tumors with high levels of Pgp expression. nih.gov

In contrast, the epothilone class of compounds, including this compound, has consistently demonstrated a remarkable ability to evade this resistance mechanism. nih.gov Unlike taxanes, epothilones are recognized as poor substrates for the Pgp transporter. nih.gov This crucial difference means that even in cancer cell lines that overexpress Pgp, this compound can accumulate within the cell to the concentrations required to bind to microtubules and induce cell cycle arrest and apoptosis. This circumvention of Pgp-mediated efflux preserves the compound's potent antitumor activity in cellular models that are otherwise highly resistant to other microtubule-stabilizing drugs. nih.govnih.gov The ability to retain potency against Pgp-expressing, multidrug-resistant cells is a key strategic advantage of epothilones and their analogs. nih.gov

Table 1: Comparative Susceptibility to P-glycoprotein (Pgp) Efflux

| Compound Class | Example Compound | Substrate for Pgp | Efficacy in Pgp-Overexpressing Cells |

|---|---|---|---|

| Taxanes | Paclitaxel | Yes | Significantly Reduced |

| Epothilones | This compound | Poor | Largely Retained |

Activity in β-Tubulin Mutated Cancer Cell Models

The molecular target of both epothilones and taxanes is the β-subunit of tubulin. nih.gov By binding to β-tubulin, these agents stabilize microtubules, disrupt their dynamic instability, and halt cell division. nih.gov Consequently, alterations in the β-tubulin protein itself can serve as another major mechanism of drug resistance. Specific point mutations in the gene encoding β-tubulin can alter the drug-binding pocket or change the conformational dynamics of the microtubule polymer, thereby reducing the binding affinity and efficacy of the stabilizing agent. nih.govnih.gov

While tubulin mutations can confer resistance to epothilones, the profile of this resistance can differ from that observed with taxanes, suggesting non-overlapping mechanisms of resistance. nih.gov Studies have successfully selected for and identified specific mutations in class I β-tubulin that lead to resistance against epothilones in cancer cell lines. For example, mutations at specific amino acid positions have been identified in epothilone-resistant A549 and HeLa cell lines. nih.gov These findings confirm that the tubulin protein is the critical target and that specific alterations can diminish the drug's activity.

Interestingly, research has also shown that this compound can be effective in certain taxane-resistant models where tubulin mutations are the cause of resistance. One study found that this compound supports the growth of a paclitaxel-dependent mutant Chinese Hamster Ovary (CHO) cell line (Tax-18). researchgate.net This indicates that the compound interacts effectively with this particular mutated form of tubulin, showcasing its activity in a context where paclitaxel's action is altered. researchgate.net This suggests that while some tubulin mutations may confer cross-resistance, others may be specific to taxanes, allowing this compound to retain its activity.

Table 2: Examples of β-Tubulin Mutations in Epothilone-Resistant Cell Lines

| Cell Line | Resistance Selected by | β-Tubulin Mutation Position | Amino Acid Change |

|---|---|---|---|

| A549.EpoB40 | Epothilone B | β292 | Gln → Glu |

| HeLa.EpoA1.2 | Epothilone A | β173 | Pro → Ala |

| HeLa.EpoB1.8 | Epothilone B | β422 | Tyr → Cys (heterozygous) |

Data derived from studies on epothilone-resistant cell lines. nih.gov

Preclinical Pharmacological Evaluation of 26 Fluoroepothilone B

In Vitro Cytotoxicity and Antiproliferative Potency

26-Fluoroepothilone B has demonstrated significant cytotoxic and antiproliferative activity across a broad spectrum of human cancer cell lines. researchgate.net Its potent effects have been observed in cell lines derived from various cancers, including prostate, ovarian, leukemia, breast, colon, lung, and epidermoid tumors. mdpi.comucsd.edu

In a notable study, this compound exhibited low IC₅₀ values, ranging from 0.5 to 4.0 nM, against a panel of prostate cancer cell lines, including PC3, LNCaP, MDAPCa 2a, and MDA PCa 2b. mdpi.comresearchgate.net This indicates a high degree of potency in inhibiting the proliferation of these cancer cells. The epothilones, as a class, are known to inhibit the growth of a wide array of human cancer cell lines with low nanomolar or even sub-nanomolar IC₅₀ values. researchgate.net

Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC₅₀ (nM) |

|---|---|

| PC3 | 0.5 - 4.0 |

| LNCaP | 0.5 - 4.0 |

| MDAPCa 2a | 0.5 - 4.0 |

| MDA PCa 2b | 0.5 - 4.0 |

Source: mdpi.comresearchgate.net

A significant advantage of epothilones, including this compound, is their ability to overcome multidrug resistance (MDR), a major obstacle in cancer chemotherapy. researchgate.netjcu.cz Epothilones have shown activity against cell lines and tumors that are resistant to other commonly used anticancer drugs. jcu.cz This is often attributed to their reduced susceptibility to the effects of P-glycoprotein (Pgp), a drug efflux pump that is a common cause of MDR. mdpi.com

Epothilone (B1246373) B, the parent compound of this compound, has demonstrated potent in vivo antitumor activity in multidrug-resistant tumor models. researchgate.net Unlike paclitaxel (B517696), epothilones are also effective against various types of multidrug-resistant cancer cell lines in vitro. researchgate.net This suggests that this compound may also be effective in treating cancers that have developed resistance to taxanes and other chemotherapeutic agents.

Studies have consistently shown that epothilones, including this compound, are more potent than paclitaxel, particularly in multidrug-resistant cell lines. researchgate.netmdpi.com Epothilone B, for instance, is 3 to 30 times more potent at inhibiting the growth of human cancer cells than paclitaxel in sensitive cell lines. researchgate.net In paclitaxel-resistant cell lines, the potency of epothilone B can be 100 to 1000 times greater than that of paclitaxel. researchgate.net

The superior efficacy of epothilones is linked to their higher affinity for β-tubulin and their ability to circumvent the resistance mechanisms that affect taxanes. mdpi.com In vivo studies have further supported these findings, with this compound demonstrating superior antitumor efficacy compared to paclitaxel at equivalent doses in prostate cancer xenografts. mdpi.com

In Vivo Antitumor Efficacy in Murine Xenograft Models

The in vivo antitumor activity of this compound has been extensively studied in murine xenograft models of human prostate cancer. mdpi.comucsd.edujcu.cz These studies have consistently demonstrated the potent efficacy of this compound in inhibiting tumor growth. mdpi.combioscientifica.com

In models using MDA PCa 2b and PC3 prostate cancer xenografts in athymic nude mice, this compound showed superior antitumor efficacy compared to paclitaxel when administered at equivalent doses. mdpi.com Following treatment with this compound, a sustained decrease in tumor size was observed for 30 days, with a significant maximal reduction. researchgate.net

Comparative studies in animal models have highlighted the superior antitumor efficacy of this compound over other microtubule-stabilizing agents, such as paclitaxel. mdpi.combioscientifica.com The enhanced in vivo performance of this compound is a key characteristic that has propelled its development.

The parent compound, epothilone B, has also been shown to effectively inhibit the growth and metastasis of experimental prostate tumors in vivo. jcu.cz The structural differences between epothilones and taxanes contribute to their distinct biological profiles, with epothilones often demonstrating a more favorable efficacy profile, particularly in resistant tumor models. nih.gov

Tumor Growth Inhibition and Regression Studies in Preclinical Models

The in vivo antitumor activity of this compound has been evaluated in preclinical studies, particularly in human prostate cancer xenograft models. These studies have been pivotal in demonstrating the compound's potential as a therapeutic agent. Research has shown that this compound exhibits significant tumor growth inhibition and, in some cases, tumor regression.

Detailed investigations have highlighted the superior antitumor efficacy of this compound when compared to established chemotherapeutic agents like paclitaxel at equivalent doses. mdpi.com The compound's effectiveness has been observed in different prostate cancer cell line xenografts, indicating a broad potential within this cancer type.

A key study in the preclinical assessment of this compound involved its use against human prostate cancer xenografts in athymic nude mice. mdpi.com The findings from this research demonstrated the compound's potent ability to suppress tumor growth. The primary focus of these preclinical trials is to establish efficacy in a living organism, and the results for this compound have been promising in this regard.

The following data tables summarize the key findings from preclinical tumor growth inhibition studies:

Table 1: Comparative Antitumor Efficacy in Human Prostate Cancer Xenografts

| Compound | Preclinical Model | Efficacy Outcome | Reference |

| This compound | MDA PCa 2b Xenograft | Superior antitumor efficacy compared to paclitaxel at equivalent doses. | mdpi.com |

| PC-3 Xenograft | Superior antitumor efficacy compared to paclitaxel at equivalent doses. | mdpi.com | |

| Paclitaxel | MDA PCa 2b Xenograft | Less effective than this compound at equivalent doses. | mdpi.com |

| PC-3 Xenograft | Less effective than this compound at equivalent doses. | mdpi.com |

Table 2: In Vitro Potency Against Prostate Cancer Cell Lines

| Compound | Cell Line | IC50 Value (nM) | Reference |

| This compound | PC-3 | 0.5–4.0 | mdpi.com |

| LNCaP | 0.5–4.0 | mdpi.com | |

| MDA PCa 2a | 0.5–4.0 | mdpi.com | |

| MDA PCa 2b | 0.5–4.0 | mdpi.com | |

| Epothilone A | PC-3, LNCaP, MDA PCa 2a, MDA PCa 2b | 0.5–4.0 | mdpi.com |

| Epothilone B | PC-3, LNCaP, MDA PCa 2a, MDA PCa 2b | 0.5–4.0 | mdpi.com |

These preclinical evaluations underscore the potential of this compound as a potent anticancer agent, particularly for prostate cancer. The consistent and superior performance against a standard-of-care chemotherapy in xenograft models provides a strong rationale for its further development.

Structure Activity Relationship Sar Studies and Rational Drug Design

Influence of 26-Fluorination on Efficacy and Stability

The introduction of a fluorine atom at the C26 position of the epothilone (B1246373) B backbone was a strategic decision rooted in improving the compound's pharmacological properties.

The epoxide ring at the C12-C13 position is a critical feature of the epothilone pharmacophore, but it can also be a site of metabolic vulnerability. The introduction of a fluorine atom at the C26 methyl group, which is adjacent to the epoxide, was found to significantly enhance the stability of this crucial functional group. thieme-connect.comlookchem.com This increased stability is attributed to the strong electron-withdrawing nature of the fluorine atom, which reduces the electron density around the epoxide, making it less susceptible to acid- and base-catalyzed ring-opening reactions. thieme-connect.comlookchem.com This enhanced stability was observed to persist through a wide range of reaction conditions during synthesis, underscoring the robust nature of the fluorinated epoxide. lookchem.com

Despite this modification, the biological activity of 26-Fluoroepothilone B remains comparable to that of its parent compound, epothilone B. mdpi.comnih.gov The fluorinated analog demonstrates similar potent in vitro activity against various human cancer cell lines. mdpi.comnih.gov This retention of high potency, coupled with increased stability, highlights the success of this rational design strategy.

The placement of fluorine atoms on the epothilone scaffold has been a key area of investigation to optimize potency. While fluorination at the C26 position proved beneficial, other fluorination strategies have yielded varied results. For instance, replacing the methyl group on the thiazole (B1198619) side chain with a trifluoromethyl group in some epothilone B analogs resulted in a significant loss of activity. cornellpharmacology.org This suggests that the electronic and steric properties of the substituent on the thiazole ring are finely tuned for optimal interaction with tubulin.

Identification of Key Pharmacophoric Elements for Tubulin Binding

SAR studies have been instrumental in identifying the key structural features of the epothilone molecule that are essential for its high-affinity binding to β-tubulin. The epothilones share a binding site with paclitaxel (B517696), but they often exhibit superior activity, particularly against drug-resistant cancer cells. nih.gov

The critical pharmacophoric elements of epothilones include:

The C1 Carbonyl Group: This group is essential for activity. nih.gov

The C3 Hydroxyl Group: This hydroxyl group plays a crucial role in binding.

The C7 Hydroxyl Group: This group, located in the A region of the molecule, is recognized as essential for activity. nih.gov

The C12-C13 Epoxide: While not absolutely essential for binding (as seen in epothilone D), modifications in this region significantly affect microtubule-stabilizing activity. nih.gov The presence of a methyl group at C12, as in epothilone B, doubles the potency compared to epothilone A. nih.gov

The Thiazole Side Chain at C15: The aromatic substituent at C15, along with its specific chirality, is critical for potent activity. nih.gov

The tubulin-bound conformation of epothilone A differs significantly from its free state, highlighting the conformational flexibility of the macrocycle upon binding. researchgate.net

Analysis of Structural Modifications and Their Impact on Preclinical Activity

Extensive structural modifications have been explored to enhance the preclinical profile of epothilones. These modifications have targeted various parts of the molecule, including the macrocycle, the side chain, and the epoxide moiety.

| Modification | Impact on Preclinical Activity | Reference |

| Replacement of the C12-C13 epoxide with a cyclopropane (B1198618) moiety | Can lead to a synergistic enhancement of biological activity when combined with other modifications. cornellpharmacology.org | cornellpharmacology.org |

| Replacement of the methyl group on the thiazole side chain with a methylsulfanyl group | Increased activity against human ovarian carcinoma cells. cornellpharmacology.org | cornellpharmacology.org |

| Introduction of an aziridinyl moiety at the C12-C13 position | Can lead to exceptionally potent analogs. researchgate.netacs.orgsci-hub.se | researchgate.netacs.orgsci-hub.se |

| Modification of the lactone to a lactam (as in ixabepilone) | Greater metabolic stability. nih.gov | nih.gov |

| Replacement of the thiazole side chain with a pyridine-based ring | Can maintain high biological activity, demonstrating that a five-membered heterocycle is not strictly required. rsc.org | rsc.org |

These studies have generated a wealth of SAR data, providing a roadmap for the design of new epothilone analogs with improved properties. nih.gov

Computational Approaches and Molecular Modeling in this compound Design

Computational modeling and molecular dynamics simulations have become increasingly valuable tools in the rational design of epothilone analogs. tms.orgcambridgescholars.comtaylorfrancis.com These methods allow for the visualization of ligand-receptor interactions at the atomic level, providing insights that can guide the design of more potent and selective inhibitors.

In the context of this compound, computational studies can be used to:

Predict the binding affinity of novel analogs to tubulin.

Analyze the conformational changes that occur upon binding.

Rationalize the observed SAR data.

For example, docking studies can help to explain why certain substitutions on the thiazole ring lead to a loss of activity, while others enhance it. rsc.orgmdpi.com By simulating the interactions between the epothilone analog and the tubulin binding pocket, researchers can identify key hydrogen bonds, hydrophobic interactions, and steric clashes that govern binding affinity. This information is invaluable for the iterative process of drug design and optimization.

Advanced Research Methodologies and Future Perspectives for 26 Fluoroepothilone B

Application of Advanced Spectroscopic Techniques for Conformational Analysis (e.g., REDOR NMR)

Understanding the three-dimensional structure of a drug when it is bound to its biological target is crucial for rational drug design and optimization. For 26-Fluoroepothilone B, advanced spectroscopic techniques, particularly solid-state Nuclear Magnetic Resonance (NMR), have been pivotal in elucidating its bioactive conformation.

One powerful technique employed is Rotational-Echo Double-Resonance (REDOR) NMR. researchgate.net This method is adept at measuring internuclear distances between specific, isotopically labeled atoms in solid-state samples, providing precise structural constraints. Research has utilized a specially synthesized analog of Epothilone (B1246373) B, labeled with both deuterium (B1214612) (²H) at the C-4 gem-dimethyl groups and a fluorine-19 (¹⁹F) atom at the C-26 position, creating the specific this compound analog for this analysis. researchgate.netmdpi.com

The rationale for this dual-labeling strategy is twofold: the deuterium labels provide a clean NMR signal, while the fluorine atom at C-26 serves as a sensitive probe for REDOR experiments. mdpi.com The ¹⁹F nucleus is highly suitable for NMR due to its 100% natural abundance and high gyromagnetic ratio. The antitumor activities of synthetic this compound have been reported to be very similar to those of natural epothilone B, validating its use as a representative model for these structural studies. researchgate.netmdpi.com

In these experiments, the doubly-labeled this compound is bound to microtubules, and the complex is lyophilized. mdpi.com High-resolution solid-state NMR spectra are then acquired to study the molecular dynamics of the bound drug. researchgate.net The REDOR data provides information on the macrolide conformation of the microtubule-bound drug. researchgate.net These studies have suggested that the X-ray crystal structure of Epothilone B when complexed with the cytochrome P450epoK enzyme may be a possible candidate for its bioactive conformation when bound to tubulin. researchgate.net The application of REDOR NMR represents a significant step in precisely defining the structural basis of epothilone activity. researchgate.net

| Spectroscopic Technique | Application to this compound | Key Findings |

| REDOR NMR | Measurement of internuclear distances in a microtubule-bound, dually-labeled (²H, ¹⁹F) analog. researchgate.netmdpi.com | Provided precise conformational data of the macrolide backbone when bound to its target. researchgate.net |

| Solid-State NMR | Analysis of the molecular dynamics of microtubule-bound this compound. researchgate.netmdpi.com | Revealed information on the molecular dynamics and suggested a potential bioactive conformation similar to its P450epoK-bound crystal structure. researchgate.net |

Development of Second-Generation Fluorinated Epothilone Analogues

The development of natural products into clinical candidates often requires synthetic modification to improve their pharmacological properties. The initial discovery of epothilones A and B was promising, but challenges such as metabolic instability spurred the development of second-generation analogues. researchgate.netresearchgate.net The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to modulate properties like metabolic stability, binding affinity, and bioavailability.

This compound is a prime example of a second-generation analogue designed for enhanced characteristics. thieme-connect.comlookchem.com The synthesis of this compound was devised to introduce the fluorine atom at an early stage, taking advantage of the finding that the resulting fluoromethyl epoxide exhibits remarkable stability to a wide range of reaction conditions. lookchem.com This synthetic strategy is more amenable to larger-scale production compared to late-stage fluorination. thieme-connect.comlookchem.com

Research has focused on creating a variety of fluorinated analogues to explore structure-activity relationships (SAR). For instance, the trifluoromethyl derivative of Epothilone D, known as fludelone, was developed and showed superior metabolic stability while maintaining potent antitumor efficacy in preclinical models. researchgate.net The success of such modifications has encouraged the synthesis of a broad range of fluorinated epothilones, including those with fluorine residues at different positions, to optimize the therapeutic profile. nih.gov These efforts aim to produce compounds with an improved therapeutic window, balancing high efficacy with acceptable tolerability. researchgate.net

| Analogue | Modification from Epothilone B | Reported Advantage in Research Models |

| This compound | Fluorine atom replaces a hydrogen on the C-26 methyl group. thieme-connect.com | High efficacy at well-tolerated dose levels in human tumor models; increased stability of the adjacent epoxide during synthesis. thieme-connect.comlookchem.com |

| Fludelone (an Epothilone D derivative) | Trifluoromethyl group replaces a methyl group. researchgate.net | Exhibits superior metabolic stability while maintaining antitumor efficacy. researchgate.net |

| Ixabepilone (B1684101) | Lactam (nitrogen-containing ring) replaces the lactone (oxygen-containing ring). researchgate.net | Greater metabolic stability compared to Epothilone B. researchgate.net |

Investigation into Cellular Accumulation and Metabolic Stability in Preclinical Models

A critical aspect of drug development is understanding how a compound behaves in a biological system, specifically its ability to reach its target in sufficient concentrations (cellular accumulation) and its resistance to being broken down by the body (metabolic stability). Preclinical studies with this compound have provided valuable insights into these parameters.

In vivo research using human prostate cancer xenografts in athymic nude mice has demonstrated the antitumor efficacy of this compound. researchgate.netmdpi.com In these models, the compound was shown to cause a sustained decrease in tumor size. researchgate.net For example, treatment led to a maximal tumor reduction of 80% compared to controls, with sustained suppression of tumor growth observed. researchgate.net Such efficacy in a xenograft model implies that the compound achieves sufficient accumulation within tumor cells to exert its cytotoxic effect and possesses enough metabolic stability to remain active in the system over time.

| Preclinical Model | Compound | Key Finding |

| Human Prostate Cancer Xenografts (MDA PCa 2b and PC3) | This compound | Demonstrated superior antitumor efficacy compared to paclitaxel (B517696) at equivalent doses, indicating effective cellular accumulation and in vivo stability. researchgate.netmdpi.com |

| General Preclinical Cancer Models | Natural Epothilones (A and B) | Showed modest in vivo antitumor activity, attributed to poor metabolic stability and unfavorable pharmacokinetics. researchgate.net |

Exploration of Novel Therapeutic Applications Beyond Traditional Anticancer Mechanisms in Research Models

While the primary mechanism of action for epothilones is the stabilization of microtubules leading to cell cycle arrest and apoptosis in cancer cells, research is beginning to explore other potential therapeutic applications. researchgate.net The complex biological activities of natural products and their derivatives often extend beyond their most prominent effect.

In the context of epothilones, some research points towards potential anti-inflammatory and immunosuppressive activities. researchgate.netgoogleapis.com Although detailed studies specifically on this compound in these areas are limited, patent literature has included epothilones among compounds considered for development as anti-inflammatory agents. googleapis.com The modulation of microtubule dynamics can impact various cellular processes, including immune cell function and inflammatory signaling pathways. This opens an avenue for future investigation into whether this compound or other fluorinated analogues could be repurposed or developed for inflammatory or autoimmune disorders.

Furthermore, there is mention of potential antivirus activity in the broader epothilone class. researchgate.net Microtubules are essential for the life cycle of many viruses, playing roles in cell entry, intracellular transport, and replication. Therefore, agents that stabilize microtubules could theoretically interfere with these processes. This remains a speculative but intriguing area for future research for compounds like this compound. These explorations are still in their infancy and require substantial investigation in relevant research models to validate any potential efficacy beyond oncology.

Integration with Targeted Delivery Systems in Preclinical Development

A major goal in modern pharmacology is to increase the therapeutic index of potent drugs by delivering them specifically to diseased tissues, thereby maximizing efficacy while minimizing systemic toxicity. For potent compounds like this compound, integration with targeted delivery systems is a key area of preclinical research. Two prominent strategies being explored are nanoparticle formulations and antibody-drug conjugates (ADCs).

Nanoparticle Delivery Systems: Polymer-based nanoparticles are being developed to encapsulate epothilones. nih.govgoogle.com These nanoparticles can protect the drug from premature degradation, extend its circulation time in the bloodstream, and accumulate passively in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov Research on epothilone D has shown that encapsulation in stabilized polymer micelles significantly increases plasma exposure compared to the free drug and improves the safety profile in animal models. nih.gov A fluorinated prodrug strategy has also been proposed to enhance the therapeutic index of nanoparticle-delivered drugs. researchgate.net Cationic polymer nanoparticles have been specifically designed for epothilone delivery, allowing for stable formulations that can be modified with targeting ligands. google.com

Antibody-Drug Conjugates (ADCs): ADCs represent a highly targeted approach, linking a potent cytotoxic payload, such as an epothilone, to a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells. googleapis.comoncodaily.comexplorationpub.com This "magic bullet" approach ensures that the cytotoxic drug is delivered directly to the tumor. 26-Fluoroepothilone has been explicitly mentioned as a potential payload for ADCs in patent literature, highlighting its suitability for this application due to its high potency. googleapis.comepo.org The development of ADCs using epothilone analogues is an active area of research aimed at creating highly selective and powerful cancer therapeutics. googleapis.comoncodaily.com

| Delivery System | Mechanism | Preclinical Application with Epothilones |

| Polymer Nanoparticles | Encapsulation of the drug to improve stability, circulation time, and passive tumor targeting (EPR effect). nih.govgoogle.com | Formulation of epothilone D in stabilized micelles led to a 6-fold increase in plasma exposure and better tolerability in rats. nih.gov |

| Antibody-Drug Conjugates (ADCs) | Covalent linking of a potent drug (payload) to an antibody that targets a tumor-specific antigen for direct delivery. oncodaily.comexplorationpub.com | This compound has been identified as a candidate payload for the development of novel ADCs. googleapis.comepo.org |

Q & A

Q. What is the mechanism of action of 26-Fluoroepothilone B in microtubule stabilization, and how does it compare to other epothilone analogs?

this compound binds to β-tubulin, stabilizing microtubule dynamics and disrupting mitosis. Its fluorination at the C26 position enhances metabolic stability compared to non-fluorinated analogs like Epothilone B. Methodologically, competitive binding assays (e.g., radiolabeled paclitaxel displacement) and microtubule polymerization kinetics (monitored via turbidity assays at 340 nm) are used to quantify activity . Structural comparisons with analogs like Desoxyepothilone B can clarify fluorination's impact on binding affinity .

Q. What standardized assays are recommended for evaluating this compound’s cytotoxicity in cancer cell lines?

Common assays include:

Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., incubation time, serum concentration) or cell line heterogeneity. To mitigate:

- Standardize protocols (e.g., 72-hour exposure, 10% FBS).

- Cross-validate using orthogonal assays (e.g., SRB for protein content vs. MTT for metabolic activity).

- Reference published datasets, such as IC50 values in MDA PCa 2a (1.2 nM) vs. LNCaP (3.8 nM), to contextualize biological variability .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

Key steps include:

- Fluorination : Use late-stage electrophilic fluorination to preserve stereochemistry.

- Purification : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to separate fluorinated byproducts.

- Characterization : Confirm structure via -NMR (δ -120 to -125 ppm) and high-resolution mass spectrometry (HRMS). Reference synthetic routes in patent literature for scalable protocols .

Q. How can researchers reconcile contradictory data on this compound’s efficacy in multidrug-resistant (MDR) cancer models?

Contradictions may stem from differential expression of efflux pumps (e.g., P-gp) or β-tubulin isoforms. Methodological approaches:

Q. What experimental designs are critical for assessing this compound’s therapeutic window in preclinical studies?

- Toxicity Screening : Evaluate off-target effects in non-cancerous cell lines (e.g., HEK293) and primary hepatocytes.

- Pharmacokinetics : Measure plasma half-life () and tissue distribution via LC-MS/MS.

- Maximum Tolerated Dose (MTD) : Determine MTD in rodent models using a 3+3 dose-escalation design. Integrate data with efficacy metrics (e.g., tumor growth inhibition) to calculate the therapeutic index .

Q. How can multi-omics approaches elucidate resistance mechanisms to this compound?

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., tubulin isotype switching).

- Proteomics : SILAC labeling to quantify β-tubulin isoform abundance.

- CRISPR Screens : Genome-wide knockout libraries to pinpoint resistance genes (e.g., MAPT, TUBB3). Cross-reference findings with clinical datasets to prioritize targets .

Methodological Best Practices

Q. What criteria ensure reproducibility in this compound studies?

- Data Transparency : Report raw data (e.g., cell counts, fluorescence readings) in supplementary materials.

- Experimental Replicates : Use ≥3 biological replicates with independent cell passages.

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; state p-value thresholds (e.g., p < 0.05) .

Q. How should researchers integrate structural biology tools to study this compound–tubulin interactions?

- Cryo-EM : Resolve binding conformations at near-atomic resolution (≤3 Å).

- Molecular Dynamics (MD) : Simulate fluorination’s impact on binding kinetics (e.g., Gibbs free energy calculations).

- X-ray Crystallography : Co-crystallize with α/β-tubulin heterodimers to identify key hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.